
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. It is a member of the acetamide class of compounds and has been studied for its mechanism of action and potential biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its potential anti-inflammatory effects, 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain cancer cells and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potential as an anti-inflammatory agent. This makes it a useful tool for studying the mechanisms of inflammation and potential therapeutic interventions. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide. One area of interest is its potential as an anti-cancer agent. Studies have shown that the compound can inhibit the growth of certain cancer cells, and further research could explore its potential as a cancer treatment. Another area of interest is the compound's potential as a neuroprotective agent. Studies have shown that the compound can reduce oxidative stress in cells, which may make it a useful tool for studying neurodegenerative diseases. Finally, further research could explore the compound's mechanism of action and potential therapeutic applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been described in the literature. One method involves the reaction of 4-hydroxy-2-methylbenzoic acid with thionyl chloride to form 2-chloro-4-hydroxy-2-methylbenzoic acid. This intermediate is then reacted with pyridine-3-methanol and acetic anhydride to yield 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been studied for its potential therapeutic applications. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-7-13(19)4-5-14(11)18(15(20)8-16)10-12-3-2-6-17-9-12/h2-7,9,19H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNPUDHRBPQJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2=CN=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416866 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

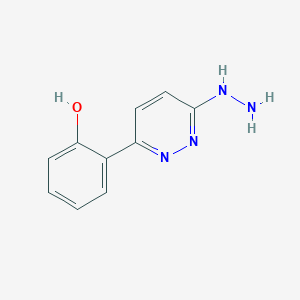
![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)
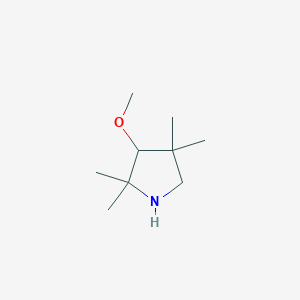
![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)
![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)

![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)
![Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B2984494.png)
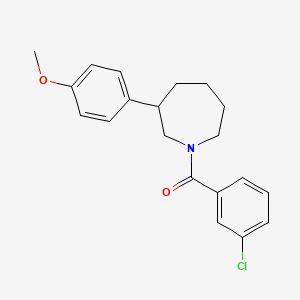

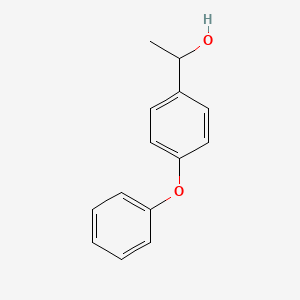
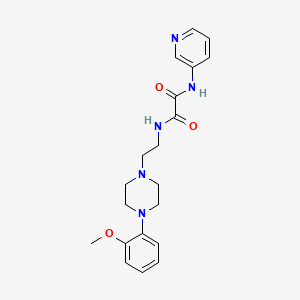
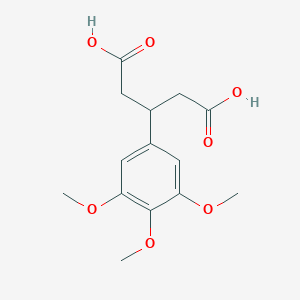
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2984502.png)